IDO-IN-3

Immuno-Oncology Enzymology High-Throughput Screening

IDO-IN-3 (CAS 2070018-30-1) is a small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This compound is a derivative within the 1,2,5-oxadiazole-3-carboximidamide class, structurally related to advanced clinical candidates like epacadostat.

Molecular Formula C11H12BrFN6O2
Molecular Weight 359.15
Cat. No. B1191678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDO-IN-3
SynonymsIDO-IN-3; 
Molecular FormulaC11H12BrFN6O2
Molecular Weight359.15
Structural Identifiers
SMILESO/N=C(C1=NON=C1N)/NC2=CC=C(F)C(Cl)=C2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

IDO-IN-3: A Potent IDO1 Inhibitor for Immuno-Oncology and Tryptophan Catabolism Research


IDO-IN-3 (CAS 2070018-30-1) is a small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1]. This compound is a derivative within the 1,2,5-oxadiazole-3-carboximidamide class, structurally related to advanced clinical candidates like epacadostat [2]. IDO-IN-3 is characterized by its potent inhibition of IDO1, a key enzyme in the kynurenine pathway responsible for tryptophan catabolism and subsequent immunosuppression in the tumor microenvironment [3]. Unlike early tool compounds or less selective alternatives, IDO-IN-3 provides a robust, dual-readout of biochemical and cellular potency, establishing a clear benchmark for IDO1 inhibition in research applications [1].

IDO-IN-3: Why Potency and Selectivity Metrics Preclude Simple Substitution


The IDO1 inhibitor landscape is marked by significant heterogeneity in potency, mechanism of action, and selectivity, making generic substitution scientifically unsound . For instance, clinical-stage inhibitors like epacadostat and navoximod exhibit biochemical IC50 values in the low nanomolar range, while others, such as PF-06840003, demonstrate weaker enzymatic inhibition (~410 nM) but optimized in vivo properties . IDO-IN-3 occupies a distinct position in this spectrum with a biochemical IC50 of 290 nM and a HeLa cellular IC50 of 98 nM [1]. These potency metrics differentiate it from both the ultra-potent, irreversible inhibitors like linrodostat (IC50 ~1-2 nM) and the moderate-potency, brain-penetrant agents like PF-06840003 . Substituting IDO-IN-3 with another IDO1 inhibitor would alter key experimental parameters, including target occupancy in cell-free assays, functional inhibition in cellular models, and potential selectivity profiles, thereby compromising reproducibility and cross-study comparability.

IDO-IN-3: Quantitative Evidence of Differentiation from Leading IDO1 Inhibitors


Biochemical Potency: IDO-IN-3 vs. Epacadostat and PF-06840003

In a cell-free assay against recombinant human IDO1 (hIDO1), IDO-IN-3 demonstrates an IC50 of 290 nM [1]. This places its biochemical potency between the more potent clinical candidate epacadostat (reported hIDO1 IC50 = 67.4 nM - 75.9 nM) [2] and the moderate, CNS-penetrant inhibitor PF-06840003 (hIDO1 IC50 = 410 nM) . The ~4-fold difference in IC50 between IDO-IN-3 and epacadostat is a critical distinction for experiments where achieving high target occupancy is paramount.

Immuno-Oncology Enzymology High-Throughput Screening

Cellular Potency: IDO-IN-3 vs. Epacadostat in HeLa Cells

In a cellular context using interferon-gamma (IFN-γ)-stimulated HeLa cells, IDO-IN-3 inhibits IDO1-mediated kynurenine production with an IC50 of 98 nM [1]. This cellular potency is approximately 4.8- to 5.6-fold lower than that reported for epacadostat in the same model (HeLa IC50 = 17.6 nM - 20.6 nM) [2]. While both compounds show improved cellular activity compared to their biochemical IC50s, the absolute difference highlights epacadostat's superior ability to suppress IDO1 function in a living cell system.

Immuno-Oncology Cellular Pharmacology Phenotypic Screening

Mechanism of Action: Reversible Inhibition vs. Irreversible Linrodostat

IDO-IN-3 is a reversible, competitive inhibitor of IDO1 [1]. This contrasts sharply with linrodostat (BMS-986205), which is an irreversible inhibitor of IDO1 with a biochemical IC50 of 1.7 nM . The reversible nature of IDO-IN-3 makes it a preferable tool for studying the dynamic regulation of IDO1 activity and for use in assays where washout experiments are required to assess target engagement recovery or the kinetics of pathway reactivation.

Chemical Biology Drug Discovery Enzyme Kinetics

IDO-IN-3: Key Research Application Scenarios Based on Quantitative Evidence


In Vitro Reference for Moderate IDO1 Inhibition

Given its biochemical (290 nM) and cellular (98 nM) IC50 values, IDO-IN-3 is optimally employed as a reference compound for moderate IDO1 inhibition [1]. This is particularly relevant in high-throughput screens (HTS) or secondary assays designed to identify and characterize novel IDO1 inhibitors with potency in the sub-micromolar range, providing a well-defined benchmark that is distinct from the ultra-potent clinical inhibitors [2].

Investigating Reversible Target Engagement Kinetics

The reversible, competitive mechanism of IDO-IN-3 makes it a critical tool for washout and target engagement recovery studies [1]. Researchers investigating the kinetic properties of IDO1 inhibition or the dynamics of kynurenine pathway reactivation following inhibitor removal should select IDO-IN-3 over irreversible inhibitors like linrodostat to avoid permanent target inactivation [2].

Combinatorial Studies Requiring Non-Complete Pathway Suppression

In cellular models where complete ablation of IDO1 activity is either cytotoxic or masks synergistic effects with other agents (e.g., checkpoint inhibitors), IDO-IN-3's moderate cellular potency (IC50 = 98 nM) offers a strategic advantage [1]. It allows for the titration of pathway inhibition to a desired level, enabling the study of partial IDO1 suppression in combination with other immunomodulatory drugs, a scenario not easily achievable with more potent, saturating inhibitors like epacadostat (HeLa IC50 ~17-20 nM) [2].

Calibration Standard for IDO1 Activity Assays

The well-characterized dual-readout of IDO-IN-3's potency (biochemical and cellular) [1] positions it as an excellent calibration standard for both cell-free and cell-based IDO1 activity assays. Its use can help ensure inter-assay consistency and facilitate the comparison of results across different experimental runs or laboratories, particularly when comparing data against historical controls using first-generation IDO1 inhibitors [2].

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